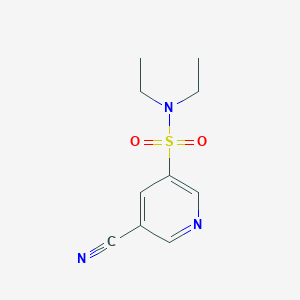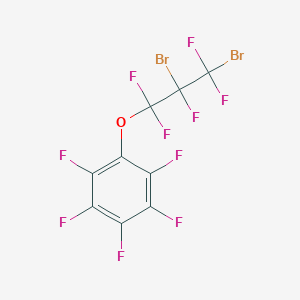
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to oxidation, and low reactivity with many other chemicals. These properties make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the following steps:
Starting Materials: The synthesis begins with 4-Bromo-3,3,4,4-tetrafluorobutanol and 2,2,3,3,4,4,4-heptafluorobutanol.
Carbonate Formation: The alcohol groups of the starting materials are reacted with phosgene (COCl₂) or a phosgene substitute such as triphosgene under controlled conditions to form the carbonate ester linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering. Solvents like dichloromethane or chloroform are commonly used. The temperature is maintained at low to moderate levels (0-25°C) to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters (temperature, pressure, and reactant flow rates) is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the presence of multiple fluorine atoms generally makes it resistant to such reactions.
Hydrolysis: The carbonate ester linkage can be hydrolyzed in the presence of acids or bases, leading to the formation of the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or amines (e.g., methylamine) are used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions are used to break the carbonate ester bond.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-hydroxy-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate.
Hydrolysis: The primary products are 4-Bromo-3,3,4,4-tetrafluorobutanol and 2,2,3,3,4,4,4-heptafluorobutanol.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique properties make it valuable in the development of materials with high thermal stability and chemical resistance.
Biology and Medicine
In biological and medical research, fluorinated compounds are often explored for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
Industrially, 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is used in the production of specialty polymers and coatings. These materials benefit from the compound’s resistance to harsh chemical environments and high temperatures.
作用機序
The mechanism of action of this compound in various applications is largely attributed to its fluorine content. Fluorine atoms create a strong electron-withdrawing effect, which can stabilize reactive intermediates and enhance the overall stability of the compound. In biological systems, the presence of fluorine can alter the interaction of the compound with enzymes and receptors, potentially leading to improved efficacy and reduced degradation.
類似化合物との比較
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of the carbonate compound.
2,2,3,3,4,4,4-Heptafluorobutanol: Another precursor used in the synthesis.
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-hexafluorobutyl carbonate: A similar compound with a slightly different fluorination pattern.
Uniqueness
The uniqueness of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate lies in its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity that can be tailored for specific applications in materials science and pharmaceuticals.
特性
分子式 |
C9H6BrF11O3 |
|---|---|
分子量 |
451.03 g/mol |
IUPAC名 |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H6BrF11O3/c10-8(17,18)5(11,12)1-2-23-4(22)24-3-6(13,14)7(15,16)9(19,20)21/h1-3H2 |
InChIキー |
POOVAHAZYHUKPW-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)OCC(C(C(F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)



![1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B12077988.png)

![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)
![2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12078026.png)

![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)



